Pseudobrucine

Description

Pseudobrucine within the Landscape of Strychnos Alkaloid Chemical Biology

This compound is a naturally occurring indole (B1671886) alkaloid found within the complex chemical arsenal (B13267) of plants from the genus Strychnos, most notably Strychnos nux-vomica. capes.gov.branilaggrawal.com This genus is renowned for producing a wide array of structurally intricate and biologically active compounds, which are broadly classified into two major groups: the strychnine-like and the curare-like alkaloids. anilaggrawal.com this compound belongs to the strychnine-like group, which are tertiary amines primarily found in the seeds and fruits of Asian Strychnos species. anilaggrawal.com

As a minor alkaloid, this compound exists in smaller quantities compared to its well-known congeners, strychnine (B123637) and brucine (B1667951). anilaggrawal.comjbclinpharm.org Its chemical structure is closely related to brucine; it is a hydroxylated derivative. anilaggrawal.comscribd.com This structural similarity places it firmly within the chemical biology landscape of compounds that have historically been of great interest to chemists and pharmacologists. The study of these alkaloids, including minor constituents like this compound, contributes to understanding the biosynthetic pathways within the plant and the structure-activity relationships that dictate their biological effects. researchgate.net Research into the diverse alkaloids of Strychnos nux-vomica, including this compound, continues to be significant for uncovering potential therapeutic applications. jbclinpharm.org

Historical Trajectories of this compound Investigation and its Relation to Brucine and Strychnine

The investigation of Strychnos alkaloids has a rich history, beginning with the isolation of strychnine in 1818 by French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou. anilaggrawal.comscribd.com This was shortly followed by the isolation of brucine from the bark of Strychnos nux-vomica in 1819. capes.gov.br For decades, the complex structures of these compounds posed a significant challenge to the scientific community. The structural elucidation of strychnine was a monumental effort in organic chemistry, with significant contributions from chemists like Hermann Leuchs and Sir Robert Robinson, who ultimately determined its structure in 1946. scribd.comacs.org

The discovery of this compound occurred much later, in the context of advancing analytical techniques that allowed for the separation and identification of minor alkaloids from the complex mixture within the plant. oup.com Early work by chemists, including Hermann Leuchs, on the derivatives of brucine was crucial in understanding the chemistry of related compounds. researchgate.net The structure of this compound was established in relation to brucine, being recognized as a hydroxylated form. anilaggrawal.comscribd.com Its investigation has been intrinsically linked to the broader, ongoing chemical analysis of Strychnos nux-vomica and other species like Strychnos gaultheriana, where it has also been identified. capes.gov.br The historical trajectory shows a progression from identifying the most abundant and potently toxic compounds to a more nuanced exploration of the full spectrum of alkaloids, driven by improvements in isolation and spectroscopic methods. oup.comnih.gov

This compound as a Subject of Advanced Natural Product Chemistry Research

In the modern era, this compound has emerged as a subject of advanced natural product chemistry research, moving beyond simple isolation to in-depth structural and biological evaluation. researchgate.net The field of natural product chemistry focuses on the isolation, structure elucidation, and evaluation of secondary metabolites for potential therapeutic use. taylorandfrancis.comwiley.com Advanced spectroscopic techniques, such as multidimensional Nuclear Magnetic Resonance (NMR) and high-resolution Mass Spectrometry (MS), are now standard for the unambiguous characterization of complex molecules like this compound. nih.govacdlabs.comnih.gov

Recent research has identified this compound as a compound of interest for its potential biological activities. Studies have explored its antibacterial and antitumor properties. jbclinpharm.orgijcmas.com For instance, some research has indicated that this compound exhibits inhibitory activity against certain human cancer cell lines. This has positioned it as a potential "lead compound". wikipedia.orglibretexts.orgnih.gov A lead compound is a chemical entity showing promising biological activity that can serve as a starting point for the development of new drugs through chemical modification to enhance efficacy and selectivity. wikipedia.orgupmbiomedicals.com The investigation of minor alkaloids like this compound exemplifies a key strategy in modern drug discovery: exploring the full chemical diversity of a natural source to find novel molecular scaffolds with therapeutic potential. jbclinpharm.orgresearchgate.net

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₂₃H₂₆N₂O₅ |

| Molar Mass | 410.46 g/mol |

| Appearance | Crystalline solid |

| Source | Strychnos nux-vomica, Strychnos gaultheriana |

| Alkaloid Class | Indole Alkaloid (Strychnine-type) |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Brucine |

| N-methyl-sec-pseudobrucine |

| Novacine |

| This compound |

| Pseudostrychnine (B1257630) |

| Strychnine |

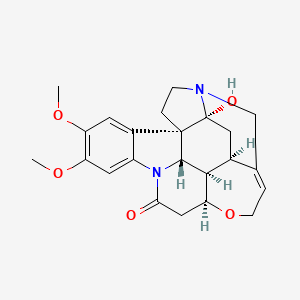

Structure

3D Structure

Properties

CAS No. |

560-30-5 |

|---|---|

Molecular Formula |

C23H26N2O5 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(4aR,5aR,8aS,13aS,15aS,15bR)-5a-hydroxy-10,11-dimethoxy-2,4a,5,7,8,13a,15,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |

InChI |

InChI=1S/C23H26N2O5/c1-28-16-7-14-15(8-17(16)29-2)25-19(26)9-18-20-13-10-23(27)22(14,21(20)25)4-5-24(23)11-12(13)3-6-30-18/h3,7-8,13,18,20-21,27H,4-6,9-11H2,1-2H3/t13-,18-,20-,21-,22-,23+/m0/s1 |

InChI Key |

JNNROFOMHXIAMQ-UDSSAEOASA-N |

SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3(CC6C7C4N2C(=O)CC7OCC=C6C5)O)OC |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@]3(C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)O)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3(CC6C7C4N2C(=O)CC7OCC=C6C5)O)OC |

Origin of Product |

United States |

Pseudobrucine Biosynthesis and Precursor Studies

Proposed Biosynthetic Pathways of Pseudobrucine

This compound, also known as 16-Hydroxybrucine, is a minor alkaloid found in plants of the Strychnos genus, most notably Strychnos nux-vomica. jbclinpharm.orgknapsackfamily.comrsc.orgnih.gov Its biosynthesis is intrinsically linked to the well-documented pathway of the major alkaloids in this genus, strychnine (B123637) and brucine (B1667951). researchgate.netresearchgate.netmpg.denih.gov The proposed formation of this compound is a downstream modification of brucine.

The biosynthetic journey begins with the universal precursors for all monoterpene indole (B1671886) alkaloids: the amino acid tryptophan and the monoterpenoid secologanin (B1681713). uliege.beresearchgate.net These are condensed by the enzyme strictosidine (B192452) synthase (STR) to form strictosidine. nih.gov A series of enzymatic steps then converts strictosidine into the pivotal intermediate, geissoschizine. researchgate.netmpg.de

From geissoschizine, the pathway to the characteristic Strychnos scaffold proceeds through several key transformations. A critical recent discovery identified a sequence of enzymes that convert geissoschizine to the Wieland-Gumlich aldehyde, a central precursor to strychnine. researchgate.netnih.gov This aldehyde then undergoes further enzymatic reactions, including the incorporation of an acetate (B1210297) unit, to form strychnine. mpg.de

Brucine is synthesized from strychnine via the action of two specific O-methyltransferases that add methoxy (B1213986) groups to the aromatic ring of the strychnine molecule. The formation of this compound is hypothesized to occur via the hydroxylation of brucine at the 16th position. This proposed final step is supported by the chemical structure of this compound (16-Hydroxybrucine) and its co-occurrence with brucine in Strychnos species. knapsackfamily.comresearchgate.netresearchgate.net

Table 1: Key Intermediates in the Proposed Biosynthesis of this compound

| Compound Name | Role in Pathway |

|---|---|

| Tryptophan | Primary precursor (indole ring) |

| Secologanin | Primary precursor (monoterpene unit) |

| Strictosidine | Product of Tryptophan and Secologanin condensation |

| Geissoschizine | Central intermediate in monoterpene indole alkaloid synthesis |

| Wieland-Gumlich aldehyde | Key precursor to the strychnine core |

| Strychnine | Major alkaloid and direct precursor to brucine |

| Brucine | Direct precursor to this compound |

Identification of Key Enzymatic Biotransformations in Alkaloid Synthesis

The biosynthesis of complex alkaloids like this compound is orchestrated by a series of highly specific enzymes. While the enzyme directly responsible for the conversion of brucine to this compound has not been definitively characterized, the enzymatic machinery for the synthesis of its precursors is well-established.

The key enzymatic transformations leading to the Strychnos alkaloid core include:

Strictosidine Synthase (STR): This enzyme catalyzes the Pictet-Spengler reaction between tryptamine (B22526) (derived from tryptophan) and secologanin to form strictosidine, the foundational molecule for thousands of monoterpene indole alkaloids. nih.gov

Strictosidine β-D-Glucosidase (SGD): SGD cleaves the glucose moiety from strictosidine, initiating a cascade of rearrangements.

Geissoschizine Synthase (GS): This alcohol dehydrogenase is involved in the formation of the crucial intermediate, geissoschizine. researchgate.net

Cytochrome P450 Monooxygenases (CYPs): A series of CYP enzymes are central to the subsequent complex cyclizations and rearrangements that form the intricate polycyclic structure of Strychnos alkaloids. For instance, Geissoschizine Oxidase (GO), a CYP71 enzyme, is involved in the steps leading from geissoschizine. researchgate.net

O-Methyltransferases (OMTs): The conversion of strychnine to brucine is catalyzed by specific OMTs that add methyl groups to the hydroxyl functions on the aromatic ring. researchgate.net

The final proposed step, the hydroxylation of brucine to form this compound, is strongly suggestive of the action of another cytochrome P450 monooxygenase. These enzymes are well-known for their role in hydroxylating a wide variety of substrates in secondary metabolism. The specific CYP responsible would likely exhibit high substrate specificity for brucine.

Isotopic Labeling Studies and Analysis of Biosynthetic Pathway Intermediates

Isotopic labeling is a powerful technique used to trace the path of atoms from precursors into final products, thereby elucidating biosynthetic pathways. biorxiv.orgacs.orgnih.gov In the context of Strychnos alkaloids, feeding studies with radioisotope-labeled precursors in S. nux-vomica were instrumental in establishing that tryptophan and geranyl pyrophosphate (a precursor to secologanin) are the building blocks of strychnine. nih.gov

While specific isotopic labeling studies to confirm the biosynthesis of this compound have not been reported, the principles of the methodology are clear. Such a study would involve:

Administering a labeled precursor: Isotopically labeled brucine (e.g., with ¹³C or ¹⁴C) would be fed to a Strychnos plant or cell culture capable of producing this compound.

Incubation and Extraction: After a period of incubation, the alkaloids from the plant material would be extracted.

Analysis: The extract would be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or by detecting radioactivity. researchgate.net

If this compound is indeed a direct downstream product of brucine, the label would be incorporated into the this compound molecule. This would provide direct evidence for the proposed biosynthetic link. Similar studies have been successfully used in other plant systems, like Catharanthus roseus, to track the flow of labeled tryptamine into various monoterpene indole alkaloids at the single-cell level. biorxiv.org The analysis of intermediates in such experiments is crucial for mapping the entire pathway.

Genetic and Transcriptomic Basis of this compound Biosynthesis in Producing Organisms

The advent of genomics and transcriptomics has revolutionized the discovery of genes involved in plant specialized metabolism. researchgate.netnih.gov The elucidation of the strychnine and brucine biosynthetic pathways relied heavily on the transcriptomic analysis of S. nux-vomica. researchgate.netmpg.de By comparing gene expression profiles in alkaloid-producing versus non-producing tissues and species, researchers were able to identify candidate genes for the various enzymatic steps.

The genetic basis for this compound production is believed to reside within the genetic framework already established for strychnine and brucine. The key to this compound formation would be a gene encoding a specific hydroxylase. The recent comprehensive study on strychnine and brucine biosynthesis identified numerous cytochrome P450 genes in the S. nux-vomica transcriptome. researchgate.net It is highly probable that one of these, or a related, yet-to-be-characterized gene, encodes the enzyme responsible for the 16-hydroxylation of brucine.

Future research would likely involve:

Co-expression analysis: Identifying genes whose expression patterns correlate with the accumulation of this compound.

Heterologous expression: Expressing candidate hydroxylase genes in a host organism like Nicotiana benthamiana that does not normally produce these alkaloids. nih.gov

In vitro enzymatic assays: Feeding brucine to the recombinant enzyme produced through heterologous expression and analyzing for the formation of this compound.

This approach of combining transcriptomics with functional genomics has been highly successful in uncovering the genetic basis for the synthesis of other complex alkaloids and would be the definitive method to identify the specific gene and enzyme responsible for the final step in this compound biosynthesis.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetate |

| Brucine |

| Geissoschizine |

| Geranyl pyrophosphate |

| 16-Hydroxybrucine |

| This compound |

| Secologanin |

| Strictosidine |

| Strychnine |

| Tryptamine |

| Tryptophan |

Chemical Synthesis and Structural Modifications of Pseudobrucine

Total Synthesis Strategies for Pseudobrucine

While the total synthesis of the flagship member of the family, strychnine (B123637), has been a celebrated achievement in organic chemistry since Woodward's landmark success, the synthesis of its dimethoxy analog, brucine (B1667951), and by extension this compound, has received comparatively less specific attention. chemrxiv.orgchemrxiv.org However, the extensive body of work on strychnine provides a robust framework for devising synthetic routes to this compound, which shares the same core heptacyclic structure.

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available precursors. ias.ac.inslideshare.netresearchgate.net This process involves imaginary "disconnections" of chemical bonds that correspond to known, reliable chemical reactions, but in reverse. ucoz.comdeanfrancispress.com

For the this compound core, a common retrosynthetic strategy, mirroring those developed for strychnine, would involve several key disconnections:

Ring F and E Construction: A primary disconnection often targets the final rings to be formed. For the Strychnos core, this could involve a late-stage cyclization to form the piperidine (B6355638) D-ring or the final G-ring. nih.gov

The Wieland-Gumlich Aldehyde Intermediate: Many synthetic routes converge on a key intermediate, the Wieland-Gumlich aldehyde or a derivative thereof. This intermediate contains the ABCDE pentacyclic core of the alkaloid family. Retrosynthetically, this suggests a disconnection of the C16-C17 bond, which in the forward sense corresponds to an aldol-type condensation or related cyclization to form Ring F.

Core Tetracycle Formation: Further deconstruction of the pentacyclic intermediate often leads back to a simpler tetracyclic or tricyclic indole-containing structure. chemrxiv.orgnih.gov A powerful modern approach involves a cycloaddition cascade using thiophene (B33073) S,S-dioxides (TDOs) to rapidly assemble a key tetracyclic precursor. chemrxiv.org This strategy highlights a modular approach where the indole (B1671886) portion (tryptamine) and the remaining carbocyclic framework are brought together efficiently. chemrxiv.org

Initial Chiral Center: The analysis must ultimately trace back to a simple chiral starting material or a prochiral precursor where the initial stereocenter can be set with high fidelity using asymmetric catalysis. researchgate.net

This logical process generates a "retrosynthetic tree" of possible intermediates and pathways, allowing chemists to design and compare various synthetic routes. ias.ac.in

The forward synthesis of the complex Strychnos framework requires a sophisticated toolkit of chemical reactions and precise control over stereochemistry. acs.org The dense arrangement of five of the six stereocenters in the CDE-tricyclic unit presents a significant challenge. nih.gov

Key Methodologies:

Cascade Reactions: Modern syntheses often employ cascade reactions, where a single event triggers a series of bond-forming transformations to rapidly build molecular complexity from simple precursors. nih.govresearchgate.net This mimics the efficiency of biosynthetic pathways. nih.gov

Cycloaddition Reactions: Diels-Alder reactions and, more recently, asymmetric cycloadditions of thiophene S,S-dioxides have proven to be powerful methods for constructing the core ring system with high stereocontrol. chemrxiv.orgchemrxiv.orgdeanfrancispress.com

Transition Metal-Catalyzed Reactions: Palladium-catalyzed reactions, such as the Heck reaction, are instrumental in forming key carbon-carbon bonds, particularly for the construction of the challenging piperidine D-ring. nih.govnih.gov

Aza-Cope–Mannich Rearrangement: This powerful rearrangement has been a cornerstone of several syntheses, enabling the stereocontrolled construction of the DE-ring system. acs.org

Stereochemical Control: Achieving the correct three-dimensional arrangement of atoms is paramount. Strategies to achieve this include:

Substrate Control: Using an existing stereocenter in the molecule to direct the stereochemical outcome of subsequent reactions. For example, the epoxidation of a tetracyclic alkene intermediate can proceed with high diastereoselectivity due to steric hindrance on one face of the molecule. nih.gov

Asymmetric Catalysis: Employing chiral catalysts to create new stereocenters with a preference for one enantiomer. Organocatalytic enantioselective Michael additions have been used to establish the initial chirality of a key building block. researchgate.net

Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to the substrate to direct a stereoselective reaction, after which the auxiliary is removed. chemrxiv.org

The table below summarizes some key transformations used in the synthesis of related Strychnos alkaloids, which are applicable to a this compound synthesis.

| Transformation | Rings Formed/Modified | Key Features |

| Asymmetric Cycloaddition | C/D/E Rings | Utilizes chiral thiophene S,S-dioxides to build the core with high enantioselectivity. chemrxiv.org |

| Intramolecular Heck Reaction | D Ring | A reliable palladium-catalyzed method for forming the piperidine ring. nih.govnih.gov |

| Aza-Cope–Mannich Reaction | D/E Rings | A powerful cascade for stereocontrolled formation of the DE bicyclic system. acs.org |

| Reductive Heck Cyclization | E Ring | Used to form the fifth ring in the synthesis of (+)-minfiensine. nih.gov |

The efficiency and scalability of a synthetic route are critical for practical applications. chemrxiv.org Chemists evaluate routes based on several metrics:

Step Count: The number of chemical transformations required. A lower step count is generally preferred. Modern strategies, such as the use of cascade reactions, have dramatically reduced the step count for Strychnos alkaloids. chemrxiv.orgnih.gov For example, a recent synthesis of akuammicine (B1666747) was achieved in a longest linear sequence of just six steps. chemrxiv.org

Atom Economy: A measure of how much of the reactants' atoms are incorporated into the final product. Strategies that minimize the use of protecting groups and generate less waste are considered more atom-economical. chemrxiv.orgchemrxiv.org

Scalability: The ability to perform the synthesis on a larger scale without significant decreases in yield or purity. This requires robust reactions that are not sensitive to minor fluctuations in conditions. chemrxiv.org Recent asymmetric syntheses of Strychnos alkaloids have been demonstrated to be scalable. chemrxiv.orgchemrxiv.org

The table below compares conceptual efficiency metrics for different eras of Strychnos alkaloid synthesis.

| Synthesis Era | Key Strategy | Typical Step Count (LLS) | Efficiency/Scalability |

| Classic (e.g., Woodward) | Linear approach, classical reactions | ~25-30 steps | Groundbreaking but very low overall yield, not scalable. nih.gov |

| Modern (e.g., Overman, Rawal) | Convergent, transition-metal catalysis | ~13-25 steps | Substantial increase in efficiency and overall yield. nih.gov |

| Contemporary (e.g., MacMillan, Anderson) | Organocascade catalysis, cycloaddition cascades | <10 steps | Highly concise, atom-economical, and scalable. chemrxiv.orgchemrxiv.org |

| LLS: Longest Linear Sequence |

Key Synthetic Methodologies and Stereochemical Control Strategies

Semisynthesis of this compound from Related Natural Precursors (e.g., Brucine N-oxide)

Semisynthesis, the chemical modification of a readily available natural product, offers a more direct route to target molecules than total synthesis. This compound can be prepared from brucine N-oxide, a related alkaloid found in the same natural source, Strychnos nux-vomica. dokumen.pubscribd.comnih.gov

The transformation involves a rearrangement of the brucine N-oxide. This reaction is analogous to the conversion of strychnine N-oxide to pseudostrychnine (B1257630). The N-oxide group, typically formed by oxidation of the tertiary amine (N-19) in the brucine core, rearranges to introduce a hydroxyl group at the adjacent carbon (C-16), yielding this compound. cusat.ac.in This method avoids the complexity of building the heptacyclic core from scratch and is an efficient way to access this compound for further studies.

Derivatization and Analog Generation of this compound

Rational drug design involves the iterative process of designing and synthesizing new molecules with improved properties based on an understanding of their biological target. dicames.onlinenih.gov This approach can be applied to natural products like this compound to create analogs with potentially enhanced or novel activities.

The design of this compound analogs would focus on modifying specific functional groups while retaining the core scaffold essential for activity. Key areas for modification include:

The Aromatic Ring: The two methoxy (B1213986) groups on the aromatic ring of this compound are prime targets for modification. They could be demethylated to form a catechol, alkylated, or replaced with other substituents to probe electronic and steric requirements for biological interactions.

The Lactam Carbonyl: The lactam group is a key feature. It could be reduced or modified to alter hydrogen bonding capabilities.

The C-16 Hydroxyl Group: The hydroxyl group that distinguishes this compound from brucine is a handle for further derivatization, such as esterification or etherification, to create new analogs.

The Basic Nitrogen: The tertiary amine could be quaternized or used as a point of attachment for other fragments. researchgate.net

The synthesis of these analogs would leverage the principles of both total and semisynthesis. scielo.br For instance, analogs with modified aromatic rings might require a total synthesis approach starting from a substituted tryptamine (B22526) derivative. chemrxiv.org In contrast, modifications to the peripheral functional groups, like the C-16 hydroxyl, could be readily achieved through semisynthesis starting from this compound itself. The development of such analogs is crucial for exploring structure-activity relationships and identifying new lead compounds. researchgate.net

Investigation of Stereoisomeric and Diastereomeric Forms of this compound Derivatives

The investigation of stereoisomeric and diastereomeric forms is a cornerstone of synthetic and medicinal chemistry, particularly for complex polycyclic alkaloids such as this compound. While specific research focusing exclusively on the stereoisomers of this compound derivatives is limited in publicly accessible literature, the principles and methodologies can be thoroughly understood by examining the extensive studies on its parent compounds, brucine and strychnine, and the broader family of Strychnos alkaloids. These alkaloids are chiral and naturally occur in a specific stereoisomeric form. wikipedia.org The complex architecture of this compound, featuring multiple stereocenters, gives rise to a rich stereochemical landscape where numerous stereoisomers and diastereomers are theoretically possible.

The synthesis and structural modification of this compound can lead to the formation of various stereoisomeric and diastereomeric derivatives. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. This difference is pivotal for their separation and individual characterization. The generation of diastereomers can occur, for instance, during addition reactions to the this compound scaffold, where new chiral centers are created.

A notable example from the related Strychnos alkaloids is the Polonovski-Potier reaction. When performed on strychnine N-oxide, this reaction can yield not only the rearranged product, pseudostrychnine, but also a mixture of carbinolamine epimers at the C5 position. researchgate.net This highlights how synthetic transformations on the core structure can readily produce diastereomeric mixtures. The separation of such mixtures is often achieved through chromatographic techniques, such as high-performance liquid chromatography (HPLC), sometimes employing chiral stationary phases. nih.govpensoft.net

Another classical approach to resolving enantiomers, which can be conceptually extended to the separation of diastereomers, is through the formation of diastereomeric salts. Brucine itself is a well-known chiral resolving agent used to separate racemic mixtures of acids by forming diastereomeric salts with differing solubilities, which can then be separated by crystallization. researchgate.net This principle underscores the distinct physical properties of diastereomers.

The structural elucidation and differentiation of stereoisomers and diastereomers of Strychnos alkaloid derivatives heavily rely on spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for distinguishing between diastereomers. orientjchem.org The different spatial arrangement of atoms in diastereomers results in distinct chemical environments for the nuclei, leading to variations in chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. For instance, the ¹H NMR spectra of strychnine and brucine, which differ by the presence of two methoxy groups on the aromatic ring, show significant differences in the aromatic region, demonstrating the sensitivity of NMR to subtle structural changes. magritek.comnih.gov It is expected that diastereomers of a this compound derivative would exhibit discernible differences in their NMR spectra, allowing for their identification and quantification in a mixture.

Illustrative NMR Data for Distinguishing Diastereomers The following table provides a hypothetical comparison of ¹H NMR chemical shifts (δ) for two diastereomeric derivatives of a Strychnos alkaloid, illustrating the expected differences. Specific data for this compound derivatives is not currently available in the literature.

| Proton | Diastereomer A (δ, ppm) | Diastereomer B (δ, ppm) |

| H-11a | 3.25 | 3.35 |

| H-11b | 2.80 | 2.70 |

| H-12 | 4.10 | 4.15 |

| H-16 | 1.90 | 2.05 |

X-Ray Crystallography: Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. researchgate.netoup.com This technique has been instrumental in confirming the structures of numerous Strychnos alkaloids, including strychnine itself. For novel synthetic derivatives of this compound, obtaining suitable crystals for X-ray diffraction would be the definitive method to elucidate their precise stereochemistry. For example, the crystal structure of brucine complexed with other chiral molecules has been used to understand the mechanism of chiral recognition. researchgate.netresearchgate.net

Pseudobrucine Molecular Pharmacology and Cellular Mechanisms of Action

Ligand-Receptor Interaction Profiling

Ligand-receptor interaction profiling is crucial for understanding a compound's pharmacological effects. It involves assessing the binding affinity and selectivity of a ligand for various receptors, which dictates its potential to initiate or block cellular signals. acs.orgnih.gov These interactions can occur at the primary (orthosteric) binding site where the endogenous ligand binds, or at a secondary (allosteric) site, which modulates the receptor's function. news-medical.netnih.gov

Neurotransmitter receptors are critical proteins that mediate communication between neurons. stressmarq.com They are primary targets for many pharmacologically active compounds. The affinity (often measured as K_i or IC₅₀) and selectivity of a compound for different receptor subtypes determine its specific neurological effects. sci-hub.se

Detailed quantitative data on the binding affinity and selectivity of pseudobrucine at specific neurotransmitter receptors are not extensively available in the current scientific literature. However, its structural similarity to strychnine (B123637) and brucine (B1667951) allows for context based on their known targets. Strychnine is a potent antagonist of inhibitory glycine (B1666218) receptors (GlyRs), particularly the α1 and α1β subtypes, which are crucial for motor control in the spinal cord and brainstem. nih.govresearchgate.net Structure-activity relationship (SAR) studies on various strychnine analogs have demonstrated that features like the lactam moiety and the C(21)=C(22) double bond are critical for high-potency antagonism at glycine receptors. nih.gov While this compound is a known alkaloid from Strychnos nux-vomica, specific studies measuring its IC₅₀ or K_i values at GlyRs or other neurotransmitter receptors, such as serotonergic or adrenergic receptors, are not prominently reported. nih.govaun.edu.eg

| Compound | Primary Neurotransmitter Receptor Target | Known Interaction | This compound Specific Data |

|---|---|---|---|

| Strychnine | Glycine Receptor (GlyR) | Potent Antagonist | Specific binding affinity and selectivity data for this compound are not widely documented in available research. nih.govresearchgate.netebi.ac.uk |

| Brucine | Glycine Receptor (GlyR), Muscarinic M1 Receptor | Antagonist (GlyR), Allosteric Enhancer (M1) | |

| This compound | Unknown | Unknown |

Pharmacological agents can interact with receptors at two principal types of sites. Orthosteric sites are the primary binding sites for endogenous ligands, and compounds that bind here often compete with the natural ligand. nih.gov Allosteric sites are topographically distinct locations on the receptor; ligands binding to these sites act as modulators, either enhancing (positive allosteric modulator, PAM) or reducing (negative allosteric modulator, NAM) the effects of the orthosteric ligand without directly competing with it. news-medical.netuni-regensburg.de

There is no specific research available that characterizes this compound as an allosteric modulator or details its interactions at an orthosteric site of any neurotransmitter receptor. Its structural relative, brucine, has been reported to act as a positive allosteric modulator of the muscarinic M1 receptor, enhancing acetylcholine (B1216132) binding. jbclinpharm.org However, whether the structural modifications in this compound confer any allosteric properties remains uninvestigated. The majority of research on related Strychnos alkaloids, like strychnine, focuses on their competitive antagonistic action at the orthosteric binding site of the glycine receptor. researchgate.net

This compound Binding Affinity and Selectivity at Neurotransmitter Receptors

Ion Channel Modulation and Gating Properties by this compound

Ion channels are pore-forming proteins that control the flow of ions across cell membranes, a process fundamental to the electrical activity of excitable cells like neurons and muscles. frontiersin.orgliu.se The modulation of these channels—altering their gating properties to control their opening and closing—is a key mechanism for many neuroactive compounds. nih.gov

Specific studies detailing the direct effects of this compound on the modulation and gating properties of any ion channels (e.g., sodium, potassium, or calcium channels) are absent from the available scientific literature. The well-known action of its parent compound, strychnine, is primarily as a glycine receptor antagonist, which indirectly affects chloride ion channel conductance, rather than directly modulating the channel protein itself. nih.gov Without direct experimental evidence, the capacity of this compound to modulate ion channels remains unknown.

Enzyme Kinetics and this compound Inhibition/Activation Mechanisms

Enzyme kinetics studies how chemical compounds can alter the rate of enzyme-catalyzed reactions. ucdavis.edu Inhibitors can act through various mechanisms—competitive, non-competitive, or uncompetitive—which can be distinguished by their effects on the enzyme's kinetic parameters, such as the Michaelis constant (K_m) and maximum velocity (V_max). libretexts.orglibretexts.org The inhibition constant (K_i) is a measure of an inhibitor's potency.

There is a lack of specific data on the enzyme kinetics of this compound, including its potential inhibitory or activatory effects on specific enzymes with corresponding K_i, K_m, or V_max values. However, one study investigated a library of natural compounds, which included this compound, for their ability to interfere with the protein-DNA interaction of High Mobility Group A (HMGA) proteins. acs.org HMGA proteins are architectural nuclear factors, not enzymes in the classical sense, but their interaction with DNA is crucial for gene transcription. acs.org In this screening, this compound was tested but was not identified as one of the significantly active compounds that could efficiently displace HMGA proteins from DNA. acs.org

| Target | Interaction Type | Compound Tested | Reported Activity of this compound | Reference |

|---|---|---|---|---|

| HMGA Protein/DNA Complex | Interference with Protein-DNA Binding | This compound | Screened but not reported as a lead active compound. | acs.org |

Perturbation of Intracellular Signaling Cascades by this compound

Intracellular signaling cascades are sequences of molecular events that transmit a signal from a cell-surface receptor to the cell's interior, culminating in a specific cellular response. nih.gov These pathways often involve a chain of protein activations and the generation of second messengers. nih.gov Perturbation of these cascades is a fundamental mechanism of action for many drugs.

There is no direct evidence in the scientific literature to suggest that this compound perturbs specific intracellular signaling cascades. Research on related alkaloids has sometimes touched upon downstream effects, but a direct link between this compound and a signaling pathway such as the MAPK/ERK or PI3K/Akt pathways has not been established. wu.ac.th

Second messengers are small intracellular molecules, such as cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) trisphosphate (IP₃), diacylglycerol (DAG), and calcium ions (Ca²⁺), that are rapidly synthesized or released in response to receptor activation. libretexts.orgbmglabtech.comarizona.edu They amplify and propagate the initial signal from the "first messenger" (e.g., a hormone or neurotransmitter) to downstream targets. nih.govslideshare.net

Currently, there are no available studies that have investigated the effects of this compound on the dynamics of any second messenger systems. It is unknown whether this compound can influence the activity of enzymes responsible for second messenger synthesis, such as adenylyl cyclase (for cAMP) or phospholipase C (for IP₃ and DAG), or affect intracellular calcium levels. libretexts.orgbmglabtech.com

Protein Kinase and Phosphatase Activity Modulation

Current scientific literature does not provide specific data on the direct modulation of protein kinase or phosphatase activity by this compound. Research has extensively documented the role of protein kinases in cellular signaling through the catalysis of phosphate (B84403) group transfer from ATP to protein substrates, a process fundamental to regulating a vast array of cellular functions. wikipedia.orguliege.be Similarly, protein phosphatases, which remove phosphate groups, are crucial in reversing kinase-mediated signaling. nih.gov While various compounds are known to modulate these enzymes, specific studies detailing this compound's interaction with these enzymatic pathways are not presently available. The broader family of Strychnos alkaloids, to which this compound belongs, has been investigated for numerous pharmacological activities, but their specific effects on protein kinase and phosphatase cascades remain an area requiring further investigation.

Cellular Electrophysiological Responses in In Vitro Systems

Direct electrophysiological studies on this compound are limited. However, its structural similarity to strychnine and brucine allows for inferences regarding its likely effects on cellular electrophysiology. Strychnine is a well-characterized and potent competitive antagonist of the glycine receptor (GlyR), a ligand-gated chloride ion channel primarily found in the spinal cord and brainstem. researchgate.netnih.gov

Glycine-mediated neurotransmission is predominantly inhibitory. The binding of glycine to its receptor opens the chloride channel, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential. By competitively blocking this receptor, strychnine and its analogs reduce this inhibitory neurotransmission. nih.gov This disinhibition results in a state of neuronal hyperexcitability, where motor neurons can be triggered by lower levels of excitatory input, leading to involuntary muscle contractions. wikipedia.org

In vitro studies on related alkaloids from Strychnos nux-vomica have demonstrated effects on various ion channels and receptors. For instance, strychnine itself has been shown to potently block certain nicotinic acetylcholine receptors in isolated insect neurons. wikipedia.org Furthermore, studies on brucine have indicated effects on cardiac action potentials, specifically by increasing the action potential duration. uliege.be Given that this compound is a minor alkaloid found alongside strychnine and brucine in Strychnos species, it is plausible that it shares some of these electrophysiological properties, primarily acting as a glycine receptor antagonist. nih.govjbclinpharm.org However, the specific potency and selectivity of this compound at these and other potential ion channel targets require direct experimental validation.

Table 1: Summary of Electrophysiological Effects of Related Strychnos Alkaloids

| Alkaloid | Primary Electrophysiological Target | Observed Effect in In Vitro Systems |

|---|---|---|

| Strychnine | Glycine Receptor (GlyR) | Competitive antagonism, leading to reduced inhibitory neurotransmission and neuronal hyperexcitability. researchgate.netnih.gov |

| Nicotinic Acetylcholine Receptors (some subtypes) | Potent blockade observed in locust neuronal somata. wikipedia.org | |

| Human Na(v)1.5 Sodium Channels | Inhibition with an IC₅₀ value of 83.1μM. researchgate.net | |

| Brucine | Cardiac Ion Channels | Dose-dependent increase in action potential duration in cardiac preparations. uliege.be |

| Icajine | Human Na(v)1.5 Sodium Channels | Inhibition with an IC₅₀ value of 104.6μM. researchgate.net |

Structure Activity Relationship Sar Studies of Pseudobrucine and Its Analogs

Elucidation of Essential Pharmacophoric Features of Pseudobrucine

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. While a dedicated pharmacophore model for this compound has not been extensively published, its key features can be deduced from its structure and from models developed for related Strychnos alkaloids. researchgate.netbhsai.org Molecular modeling of these alkaloids to understand their interaction with targets like P-glycoprotein (P-gp) has been used to identify crucial structural characteristics. researchgate.netbhsai.org

The core pharmacophoric features of this compound are believed to include:

A Hydrophobic Core: The rigid, polycyclic cage-like structure, including the indole (B1671886) nucleus, provides a significant hydrophobic scaffold that can engage in van der Waals and hydrophobic interactions within a target's binding pocket.

Hydrogen Bond Acceptors: The molecule contains several key hydrogen bond acceptors. The oxygen atom of the lactam carbonyl group and the ether linkage are primary sites for forming hydrogen bonds with receptor-site donors.

Aromatic System: The dimethoxy-substituted benzene (B151609) ring (a catechol ether system) can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a target protein. The electron-donating nature of the methoxy (B1213986) groups also influences the electronic properties of this region.

Basic Nitrogen Atom: The tertiary amine (N-9) is basic and would be protonated at physiological pH. This creates a cationic center capable of forming crucial ionic interactions or strong hydrogen bonds with anionic residues (e.g., aspartate or glutamate) in a receptor. researchgate.net

Defined 3D Spatial Arrangement: The rigid heptacyclic structure holds these functional groups in a precise three-dimensional orientation. This fixed conformation is critical for its selectivity and binding affinity, as only targets with a complementary binding site can effectively accommodate the molecule.

These features collectively define the potential interaction points of this compound, guiding its recognition and binding to biological macromolecules.

Correlating Structural Modifications with Changes in Biological Activity

Modifying the chemical structure of a natural product and evaluating the subsequent changes in biological activity is a cornerstone of medicinal chemistry. sioc-journal.cn For this compound, insights are primarily drawn from studies on its parent compounds, brucine (B1667951) and strychnine (B123637). cusat.ac.inccspublishing.org.cnnih.gov These studies reveal that even minor structural alterations can lead to dramatic shifts in potency and pharmacological profile, particularly regarding toxicity and central nervous system (CNS) effects. cusat.ac.infrontiersin.org

Key structural modifications on the Strychnos scaffold and their observed effects include:

Modification at the Basic Nitrogen (N-9):

N-Oxide Formation: Oxidation of the basic nitrogen in brucine to form brucine N-oxide significantly alters its biological profile. Studies have shown that brucine N-oxide exhibits stronger anti-inflammatory effects and different analgesic mechanisms compared to brucine itself, alongside reduced toxicity. nih.govmagtechjournal.com This suggests that modifying the charge and steric bulk at this position directly impacts activity.

Quaternization: The conversion of the tertiary amine to a quaternary ammonium (B1175870) salt, for instance by N-methylation, has been shown to strongly decrease the cytotoxic activity of related usambarensine-type Strychnos alkaloids. uliege.be This is likely due to altered membrane permeability and receptor interaction.

Modification of the Aromatic Ring:

Demethoxylation: The two methoxy groups on the aromatic ring of brucine (and this compound) distinguish it from strychnine. This substitution is known to reduce the compound's toxicity; strychnine is considerably more toxic than brucine. nih.govnih.gov The methoxy groups influence the molecule's polarity, metabolic profile, and interaction with the binding site. ontosight.ai

Modification at the Lactam Ring:

Substitution at C-11: In studies on strychnine, introducing substituents at the C-11 position (adjacent to the lactam carbonyl) had a profound impact. Condensation with benzaldehyde (B42025) increased toxicity, whereas using substituted benzaldehydes or creating an 11-oximino derivative led to substantially lower toxicity and convulsant activity. cusat.ac.in This highlights the sensitivity of the region around the lactam ring to steric and electronic changes.

The following table summarizes key findings from research on brucine and strychnine derivatives, which can be extrapolated to predict the effects of similar modifications on this compound.

| Parent Compound | Modification | Resulting Change in Biological Activity | Reference(s) |

| Brucine | Oxidation of N-9 to Brucine N-oxide | Reduced toxicity, stronger anti-inflammatory effect, altered analgesic profile. | nih.gov |

| Strychnine | Introduction of sulphonamido group | Reduced toxicity. | cusat.ac.in |

| Strychnine | Condensation at C-11 with substituted benzaldehydes | Substantially lower toxicity and convulsant properties compared to strychnine. | cusat.ac.in |

| Usambarensine | Quaternization of basic nitrogen (N-methylation) | Strong decrease in cytotoxic activity. | uliege.be |

| Strychnine vs. Brucine | Presence of two methoxy groups on aromatic ring | Brucine is significantly less toxic than strychnine. | nih.gov |

These examples demonstrate that the biological activity of the this compound scaffold is highly tunable through chemical synthesis, offering pathways to potentially enhance therapeutic effects while mitigating toxicity. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. csit.amui.ac.id For complex alkaloids like this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. mdpi.com

Although no specific QSAR models for this compound derivatives are publicly available, a study on bisquaternary salts of caracurine V, another Strychnos alkaloid, provides a relevant precedent for allosteric modulators of M2 receptors. nih.gov In that study, a CoMSIA model successfully explained the binding affinities of various derivatives. The model identified key molecular fields (properties) that govern activity:

Steric Fields: The model showed that the size and shape of substituents were critical. Favorable steric interactions were found for nonpolar alkyl groups with a chain length up to three carbons, while bulkier groups were detrimental to activity.

Electrostatic Fields: The distribution of charge on the molecule was also a key determinant of binding affinity.

A hypothetical QSAR study on a series of this compound derivatives would follow a similar workflow. First, a set of derivatives would be synthesized and their biological activity (e.g., IC₅₀ for a specific target) would be measured. Then, various molecular descriptors for each derivative would be calculated. Finally, a statistical method would be used to build a predictive model.

The table below illustrates the type of data required for a QSAR analysis of hypothetical this compound derivatives targeting a protein kinase.

| Compound | Modification (R-group) | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Dipole Moment) | Biological Activity (pIC₅₀) |

| This compound | H | 2.5 | 3.1 D | 6.0 |

| Derivative 1 | -CH₃ | 3.0 | 3.2 D | 6.5 |

| Derivative 2 | -Cl | 3.2 | 4.5 D | 7.1 |

| Derivative 3 | -OH | 2.1 | 4.9 D | 5.8 |

| Derivative 4 | -CF₃ | 3.4 | 5.5 D | 7.5 |

Such QSAR models, once validated, can be powerful tools for predicting the activity of unsynthesized compounds, thereby guiding the design of more potent and selective this compound analogs and prioritizing synthetic efforts. nih.govdntb.gov.ua

Stereochemical Determinants of this compound Target Engagement and Efficacy

Stereochemistry is a paramount determinant of biological activity, as molecular targets like enzymes and receptors are chiral and thus interact differently with stereoisomers. mdpi.comacs.org this compound possesses a complex and rigid three-dimensional structure with seven stereogenic centers. Its unique spatial arrangement is fundamental to its target binding and efficacy.

The consequences of this stereochemical difference are profound:

Differential Binding Affinity: The precise fit between a ligand and its receptor is highly dependent on their three-dimensional shapes. The different arrangement of atoms in this compound compared to brucine means that one isomer may fit into a binding pocket much more snugly than the other, leading to a significant difference in binding affinity (Kᵢ or Kd values).

Differential Efficacy: Even if both isomers bind to the same target, their distinct orientations within the binding site can trigger different downstream conformational changes in the protein. This can result in one isomer acting as an agonist, another as an antagonist, or one being significantly more potent than the other. Studies on other Strychnos alkaloids, such as strychnopentamine (B1234750) and its isomer isostrychnopentamine, have shown that stereochemistry can influence activity, although in their case, both isomers displayed similarly high antiplasmodial activity. asm.org

Pharmacokinetic Differences: Stereochemistry can influence absorption, distribution, metabolism, and excretion (ADME). Enzymes responsible for metabolism are chiral and may process one isomer more rapidly than the other, leading to different plasma concentrations and duration of action.

The total synthesis of strychnine, a monumental achievement in organic chemistry, underscores the challenge and importance of controlling the absolute and relative stereochemistry of this complex scaffold. nih.gov Therefore, the specific stereoconfiguration of this compound is not merely an incidental feature but a primary driver of its unique biological profile, distinguishing it from brucine and all other possible stereoisomers. Any SAR study must consider the molecule's fixed 3D structure as a key determinant of its function.

Pseudobrucine Biotransformation and Metabolic Fate

Identification and Structural Elucidation of Pseudobrucine Metabolites

The in vitro metabolism of this compound, like other Strychnos alkaloids, has been investigated using techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). shimadzu.com.cn While specific studies focusing solely on the comprehensive metabolite profile of this compound are less common than for strychnine (B123637) and brucine (B1667951), the general metabolic pathways for this class of compounds have been elucidated. For instance, studies on strychnine and brucine in rat liver microsomes have identified numerous metabolites resulting from biotransformations such as hydroxylation, N-oxidation, epoxidation, methylation, dehydrogenation, de-methoxylation, O-demethylation, and hydrolysis. shimadzu.com.cn Given the structural similarities, it is plausible that this compound undergoes analogous metabolic transformations.

One study identified two non-volatile compounds, this compound and picrasidine, that were produced by infected trunk and root tissue, suggesting a role in plant defense mechanisms or a result of biotransformation within the plant itself. researchgate.net Further research is required to fully characterize the complete metabolic profile of this compound in mammalian systems.

Characterization of Enzymatic Systems Involved in this compound Biotransformation (e.g., Cytochrome P450)

The cytochrome P450 (CYP450) superfamily of enzymes is the primary system responsible for the metabolism of a vast array of xenobiotics, including alkaloids. researchgate.net While direct studies on the specific CYP450 isozymes metabolizing this compound are limited, research on the structurally related alkaloid strychnine has implicated the involvement of the CYP3A1 isozyme as a potential biomarker for its neurotoxicity. researchgate.net The metabolism of brucine is also known to be mediated by CYP450 enzymes. ontobee.org Given that many Strychnos alkaloids share similar chemical structures, it is highly probable that this compound is also a substrate for various CYP450 isozymes. mdpi.com These enzymes likely catalyze oxidative reactions, such as hydroxylation and demethylation, which are common metabolic pathways for this class of compounds. shimadzu.com.cn

In Vitro Metabolic Stability Profiling of this compound in Biological Matrices

The metabolic stability of a compound provides crucial information about its persistence in the body. While specific in vitro metabolic stability data for this compound is not extensively detailed in the available literature, some studies provide insights into its general behavior. One study mentioned the long enough lifetime and stability of this compound in certain in vitro contexts. chemistry-chemists.com In comparative pharmacokinetic studies of Strychnos alkaloids, it was observed that the pharmacokinetic behaviors of pseudostrychnine (B1257630) and this compound showed no significant differences between two circadian time points, in contrast to strychnine and brucine, whose plasma levels were significantly higher at one time point. nih.gov This suggests that the metabolic clearance of this compound may be less susceptible to circadian variations compared to its more abundant analogs.

Comparative Analysis of this compound Metabolism with Related Strychnos Alkaloids

The metabolism of this compound can be understood in the context of its more extensively studied relatives, strychnine and brucine. Strychnine and brucine undergo significant metabolism in the liver, with biotransformations including the formation of dihydroxystrychnine from strychnine. shimadzu.com.cnnih.gov The rate of this metabolism can be influenced by circadian rhythms. nih.gov

In contrast to strychnine and brucine, the systemic exposure to this compound appears to be less affected by the time of administration. nih.gov This could imply differences in the primary enzymes responsible for their metabolism or differences in their affinity for these enzymes. While strychnine is noted to be more toxic than brucine, brucine has been shown to interact with DNA through intercalation. nih.gov The structural differences between these alkaloids, including the presence and position of methoxy (B1213986) groups, likely influence their metabolic pathways and biological interactions. mdpi.com For example, the metabolism of brucine involves O-demethylation, a pathway not available to strychnine. shimadzu.com.cn this compound, with its two methoxy groups, likely undergoes similar demethylation reactions.

A study on the total alkaloids from Nux vomica suggested that the various alkaloids, due to their similar chemical structures, may have similar metabolic reactions and potentially inhibit each other's metabolism. mdpi.com This highlights the importance of studying these compounds not just in isolation but also as a mixture to understand their complex pharmacokinetic interactions.

Advanced Analytical Methodologies in Pseudobrucine Research

High-Resolution Mass Spectrometry for Pseudobrucine Metabolite and Derivative Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of this compound, enabling the precise determination of elemental compositions for the parent compound, its metabolites, and synthetic derivatives. ijpras.comnih.gov Techniques such as time-of-flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide the high mass accuracy and resolution required to distinguish between compounds with very similar molecular weights. ijpras.com When coupled with liquid chromatography (LC), HRMS allows for the separation and subsequent identification of components within a complex mixture, a common scenario in the analysis of natural product extracts or metabolic samples. nih.govthermofisher.com

The identification process often involves comparing the accurate mass measurement of a detected ion to a theoretical mass calculated for a proposed molecular formula. nih.gov The small mass deviation, typically in the parts-per-million (ppm) range, provides strong evidence for the elemental composition of the molecule. nih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS or MS^n) experiments. In these experiments, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. ijpras.comthermofisher.com The fragmentation pattern provides characteristic fingerprints that help to elucidate the structure of the molecule and identify the sites of metabolic modification. For instance, the analysis of related Strychnos alkaloids like isobrucine (B236591) has been achieved using HRMS, with its molecular formula confirmed as C23H26N2O4 through high-resolution mass measurement. ndl.go.jp Similarly, electrospray ionization tandem mass spectrometry (ESI-MSn) has been employed to analyze trace alkaloid isomers like pseudostrychnine (B1257630), demonstrating the power of this technique in differentiating and characterizing structurally similar compounds. researchgate.net

Table 1: Representative HRMS Data for a this compound-Related Alkaloid

| Compound | Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) | Key Fragment Ions (m/z) |

|---|---|---|---|---|---|

| Isobrucine | C₂₃H₂₆N₂O₄ | 395.1965 | 395.1962 | -0.76 | 377, 349, 219 |

| Isobrucine N-oxide | C₂₃H₂₆N₂O₅ | 411.1914 | 411.1911 | -0.73 | 394, 393, 365 |

This table is illustrative and based on data for related compounds to demonstrate the application of HRMS.

Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation of this compound and its Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of organic molecules like this compound and its analogs. scielo.brresearchgate.net It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule. scielo.brnd.edu The most commonly used NMR experiments in this context are one-dimensional (1D) ¹H NMR and ¹³C NMR, and two-dimensional (2D) techniques such as COSY, HSQC, and HMBC. scielo.brnih.gov

The ¹H NMR spectrum reveals the chemical environment of each proton, their multiplicity (splitting pattern) due to coupling with neighboring protons, and their relative numbers through integration. researchgate.net The coupling constant (J-value), measured in Hertz (Hz), provides crucial information about the dihedral angles between coupled protons, which helps in determining the relative stereochemistry. libretexts.orgnih.gov The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms and gives an indication of their chemical environment (e.g., alkyl, olefinic, carbonyl). researchgate.net

For complex molecules like this compound, 2D NMR experiments are essential to assemble the complete structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically over two or three bonds. scielo.br

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is critical for connecting different fragments of the molecule and identifying quaternary carbons. scielo.br

The structural elucidation of related alkaloids, such as isobrucine, has been successfully achieved through the comprehensive analysis of ¹H and ¹³C NMR data. ndl.go.jp

Table 2: Representative ¹H and ¹³C NMR Data for a this compound Analog (Isobrucine in CDCl₃)

| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|

| 1 | 128.5 | 6.70 | s | - |

| 4 | 118.2 | 7.87 | s | - |

| 8 | 62.1 | 4.28 | s | - |

| 12 | 122.9 | 5.85 | m | - |

| 14 | 48.1 | 3.03 | t | 3.2 |

| 15 | 31.5 | 1.47 / 2.15 | br d / dt | 13.9 / 13.9, 3.4 |

| 16 | 52.3 | 3.60 | br s | - |

| OMe | 56.2 | 3.86 | s | - |

| OMe | 56.4 | 3.90 | s | - |

This table presents selected data for a related compound to illustrate the type of information obtained from NMR spectroscopy. ndl.go.jp δC and δH represent the chemical shifts for carbon and proton, respectively. s=singlet, d=doublet, t=triplet, m=multiplet.

Chromatographic Separations for Isomer Resolution and Purity Assessment of this compound and Related Compounds

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for the separation, isolation, and purity assessment of this compound and its related compounds. lcms.czmdpi.com These compounds often exist in complex mixtures with other alkaloids or as isomers (compounds with the same molecular formula but different structures), which can be challenging to separate. researchgate.netmtc-usa.com

The separation in LC is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. waters.com By carefully selecting the column chemistry, mobile phase composition, and other parameters like temperature and flow rate, a high degree of separation can be achieved. lcms.cz

Isomer Resolution: this compound and its analogs can exist as various types of isomers, including constitutional isomers and stereoisomers (e.g., enantiomers and diastereomers). mtc-usa.com Chiral stationary phases are often required for the separation of enantiomers. researchgate.net For other isomers, reversed-phase columns (like C18 or Phenyl) are commonly used, where separation is based on differences in hydrophobicity and shape. researchgate.netmtc-usa.com The development of a successful separation method often involves screening different columns and mobile phase conditions to optimize the resolution between closely eluting peaks. lcms.cz

Purity Assessment: HPLC and UPLC are routinely used to determine the purity of isolated or synthesized this compound. waters.comnih.gov A pure compound should ideally show a single, sharp peak in the chromatogram under various conditions. The presence of additional peaks indicates impurities. sepscience.com Detectors such as a Photodiode Array (PDA) detector can be used to assess peak purity by comparing the UV-Vis spectra across a single chromatographic peak. sepscience.com Coupling LC with mass spectrometry (LC-MS) provides an even more definitive assessment of purity by checking for co-eluting species with different mass-to-charge ratios. sepscience.com

UPLC, which utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC, offers significant advantages in terms of speed, resolution, and sensitivity. mdpi.comsepscience.com This makes it particularly suitable for the analysis of complex samples and for high-throughput screening.

Table 3: Example HPLC Method Parameters for Isomer Separation

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 4 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table provides a representative set of HPLC conditions that could be adapted for the separation of this compound and its isomers, based on general principles of reversed-phase chromatography for complex organic molecules. researchgate.net

Bioanalytical Techniques for this compound and Metabolite Quantification in Research Samples

Bioanalytical methods are crucial for quantifying the concentration of this compound and its metabolites in biological matrices such as plasma, urine, or tissue homogenates. lcms.czbrjac.com.br This information is vital for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and robustness. nd.edulcms.czmdpi.com

The development and validation of a bioanalytical method is a rigorous process. nih.gov Key steps include:

Sample Preparation: This step is critical to remove interfering substances from the biological matrix and concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). brjac.com.brnih.gov

Chromatographic Separation: UPLC is often preferred for its speed and ability to resolve the analyte from matrix components and potential metabolites. nih.govfrontiersin.org

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode. organicchemistrydata.org In MRM, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and providing excellent selectivity. organicchemistrydata.org

Method Validation: The method must be validated according to regulatory guidelines to ensure its reliability. Validation parameters include accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), calibration curve range, recovery, matrix effect, and stability. mdpi.comnih.gov

The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variations in sample processing and matrix effects, thereby improving the accuracy and precision of the quantification. lcms.cz

Table 4: Typical Validation Parameters for a Bioanalytical LC-MS/MS Assay

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interference at the retention time of the analyte and IS |

| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15% |

| Recovery | Consistent, precise, and reproducible |

| Stability | Analyte stable under various storage and processing conditions |

This table summarizes common acceptance criteria for the validation of bioanalytical methods as per regulatory guidelines, applicable to the quantification of compounds like this compound. nih.govnih.gov

Emerging Research Directions and Methodological Advances in Pseudobrucine Study

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Pseudobrucine Studies

The advent of "omics" technologies, such as proteomics and metabolomics, is revolutionizing the study of natural compounds like this compound. biobide.com These high-throughput techniques provide a global snapshot of the molecular changes within a biological system in response to a specific stimulus, moving beyond the traditional one-molecule, one-target approach. nih.gov

Proteomics involves the large-scale study of proteins, their structures, functions, and interactions. biobide.comhumanspecificresearch.org In the context of this compound research, proteomics can be employed to identify the full spectrum of proteins that are directly or indirectly affected by the compound. This can reveal novel cellular pathways and networks modulated by this compound, offering a more holistic understanding of its mechanism of action. uninet.edu For instance, by comparing the proteome of cells treated with this compound to untreated cells, researchers can identify proteins that are upregulated, downregulated, or post-translationally modified, providing crucial clues about its biological targets and effects.

Metabolomics , the comprehensive analysis of metabolites in a biological sample, offers another layer of insight. biobide.comhumanspecificresearch.org By examining the metabolic fingerprint of a system after this compound exposure, scientists can understand its impact on cellular metabolism. This can uncover metabolic pathways that are perturbed by the compound, potentially revealing new therapeutic targets or explaining observed physiological effects.

The integration of these omics technologies allows for a systems-level investigation of this compound's biological activity. nih.gov This comprehensive data can be used to generate new hypotheses about its function and to identify biomarkers that could predict response to treatment.

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Description | Potential Application in this compound Study |

| Proteomics | Large-scale study of proteins, including their abundance and functions. humanspecificresearch.org | Identification of direct protein targets of this compound, elucidation of affected signaling pathways, discovery of biomarkers of activity. uninet.edu |

| Metabolomics | Comprehensive analysis of metabolites within a biological sample. humanspecificresearch.org | Understanding the impact of this compound on cellular metabolism, identification of perturbed metabolic pathways, discovery of metabolic biomarkers. |

| Transcriptomics | Analysis of the complete set of RNA transcripts in a cell or organism. biobide.com | Revealing changes in gene expression patterns induced by this compound, providing insights into regulatory mechanisms. |

| Genomics | Study of an organism's complete set of genetic material (DNA). humanspecificresearch.org | Identifying genetic factors that may influence sensitivity or resistance to this compound. |

Development of Novel Synthetic Methodologies for Accessing Complex this compound Derivatives

The intricate structure of this compound presents both a challenge and an opportunity for synthetic chemists. The development of novel synthetic methodologies is crucial for creating a diverse library of this compound derivatives, which can then be screened for improved biological activity, selectivity, and pharmacokinetic properties.

Recent advancements in organic synthesis are enabling the creation of complex molecular architectures with greater efficiency and precision. mdpi.com Techniques such as microwave-assisted synthesis and mechanochemistry offer greener and more rapid alternatives to conventional methods for producing derivatives of complex natural products. mdpi.commdpi.com For example, microwave irradiation can significantly reduce reaction times and increase yields in the synthesis of heterocyclic compounds, a common feature in alkaloids like this compound. mdpi.com

Furthermore, the development of new catalytic systems and reaction pathways allows for the selective modification of specific functional groups on the this compound scaffold. This enables the systematic exploration of the structure-activity relationship (SAR), where different parts of the molecule are altered to understand their contribution to its biological effects. The synthesis of novel fused pyrimidine (B1678525) derivatives, for instance, has shown promise in generating compounds with significant biological activities. nih.gov

The ability to generate a wide array of this compound analogs is essential for lead optimization in drug discovery. By fine-tuning the molecular structure, chemists can enhance desired properties while minimizing potential off-target effects.

Advanced Computational Modeling for this compound Target Prediction and SAR Elucidation

Advanced computational modeling has become an indispensable tool in modern drug discovery and the study of bioactive molecules like this compound. fmhr.org These in silico methods can significantly accelerate the research process by predicting biological targets and elucidating the structure-activity relationship (SAR) before a single compound is synthesized in the lab. fmhr.orgresearchgate.net

Target Prediction: Computational approaches, including machine learning algorithms and network-based models, can screen large databases of proteins to identify potential binding partners for this compound. nih.gov By analyzing the three-dimensional structure of this compound and potential protein targets, molecular docking simulations can predict the binding affinity and mode of interaction. oncodesign-services.com This can help to prioritize experimental validation and focus research efforts on the most promising targets. Newer computational models are even able to predict the structures of complex proteins like antibodies with greater accuracy. mit.edu

Structure-Activity Relationship (SAR) Elucidation: SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. researchgate.net Computational SAR methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical and machine learning techniques to build predictive models. oncodesign-services.comnih.gov These models correlate the chemical structures of a series of this compound derivatives with their measured biological activities. nih.gov The resulting QSAR models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds. oncodesign-services.com

The integration of computational modeling with experimental validation creates a powerful iterative cycle for drug discovery. researchgate.net Computational predictions guide experimental work, and the experimental results, in turn, refine and improve the computational models. hokudai.ac.jp

Table 2: Computational Tools in this compound Research

| Computational Method | Description | Application in this compound Study |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Predicts the binding of this compound and its derivatives to potential protein targets. oncodesign-services.com |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Provides insights into the dynamic behavior of this compound when interacting with its target. fmhr.org |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of compounds to their biological activity using mathematical models. oncodesign-services.com | Predicts the biological activity of novel this compound derivatives and guides their design. nih.gov |

| Machine Learning | Algorithms that can learn from and make predictions on data. nih.gov | Development of predictive models for target identification and activity prediction. mdpi.comresearchgate.net |

Exploration of this compound's Role in Natural Systems and Chemical Ecology (e.g., Plant-Environment Interactions)

Understanding the ecological role of this compound is crucial for appreciating its evolutionary significance and potential applications in agriculture and environmental science. Chemical ecology is the study of the chemical signals that mediate interactions between living organisms. mdpi.comunine.ch

As a secondary metabolite, this compound likely plays a role in the defense mechanisms of the plant in which it is found. researchgate.net Plants are sessile organisms and have evolved a vast arsenal (B13267) of chemical compounds to protect themselves from herbivores, pathogens, and competing plants. catrin.comjulius-kuehn.de These chemical defenses can be direct, acting as toxins or repellents, or indirect, by attracting the natural enemies of herbivores. frontiersin.org